

An In-depth Technical Guide to the Subcellular Localization of 25-Methylhexacosanoyl-CoA

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Compound of Interest

Compound Name: 25-methylhexacosanoyl-CoA

Cat. No.: B15545029

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Abstract

This technical guide provides a comprehensive overview of the subcellular localization of 25-methylhexacosanoyl-CoA, a very long-chain fatty acid (VLCFA). As with other VLCFAs, the primary site of its initial metabolism is the peroxisome. This document details the metabolic pathways, transport mechanisms, and experimental methodologies used to determine its subcellular distribution. Quantitative data, where available for analogous compounds, is presented, alongside detailed experimental protocols and visual diagrams of key processes to facilitate a deeper understanding for research and therapeutic development.

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. 25-Methylhexacosanoyl-CoA is a specific type of VLCFA with a methyl branch, which has implications for its metabolism. The accumulation of VLCFAs is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of understanding their subcellular trafficking and metabolism.^[1] The exclusive site for the initial beta-oxidation of VLCFAs is the peroxisome, a membrane-bound organelle involved in various metabolic processes.^{[2][3][4]} This guide will delve into the specifics of 25-methylhexacosanoyl-CoA's journey within the cell, from its transport into the peroxisome to its subsequent metabolic fate.

Subcellular Localization and Metabolic Fate

The metabolism of 25-methylhexacosanoyl-CoA is a compartmentalized process, primarily involving peroxisomes and mitochondria.

Peroxisomal Beta-Oxidation

Unlike shorter-chain fatty acids that are oxidized in the mitochondria, VLCFAs like 25-methylhexacosanoyl-CoA undergo their initial rounds of beta-oxidation exclusively within the peroxisomes.^{[2][3][4]} This process shortens the long carbon chain. The enzymes within the peroxisome are specifically adapted to handle these very long acyl chains.

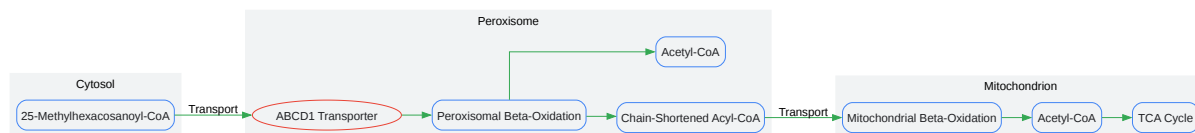
The peroxisomal beta-oxidation spiral consists of four key enzymatic steps:

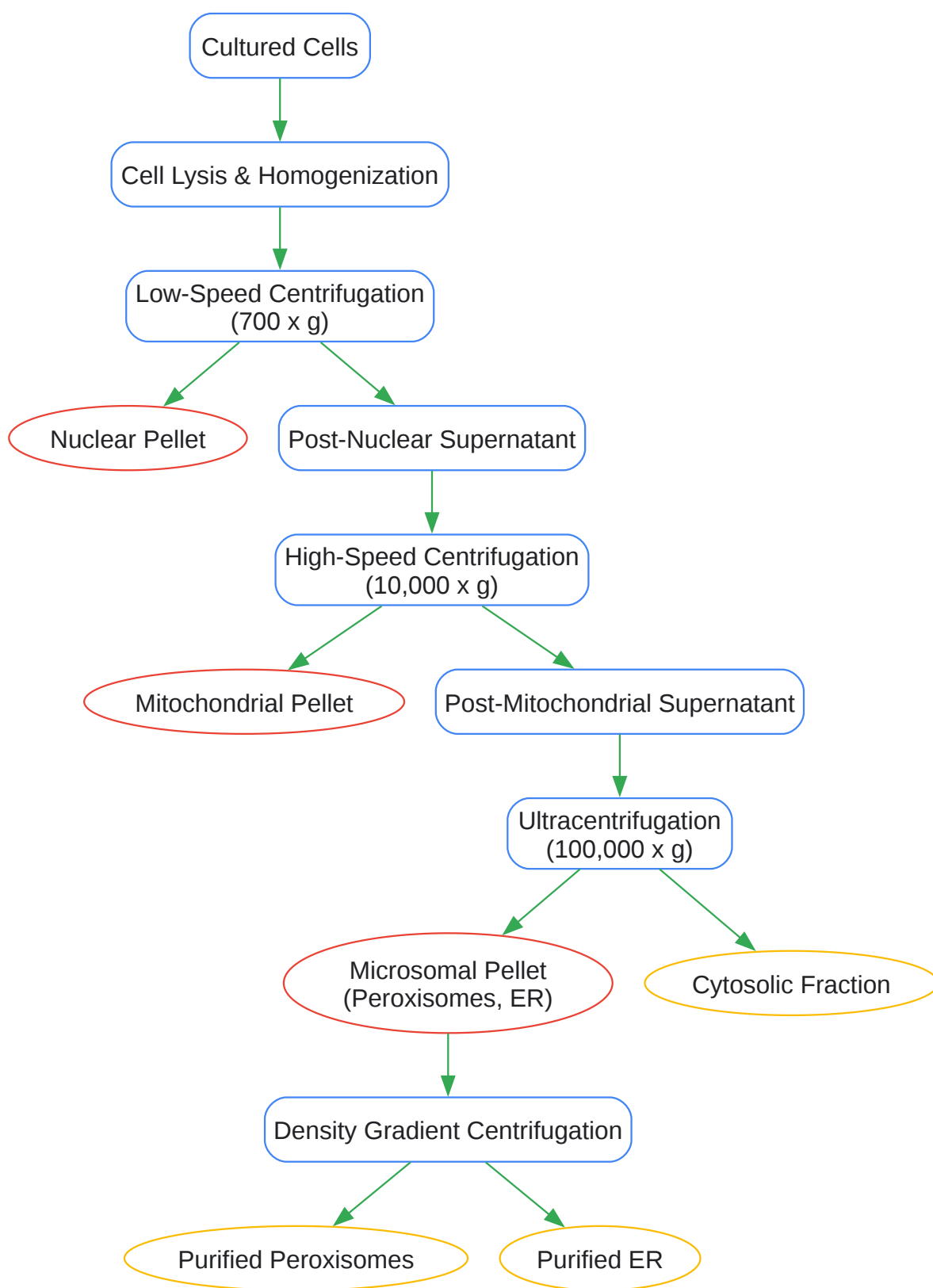
- Acyl-CoA Oxidase: Introduces a double bond.
- Enoyl-CoA Hydratase/D-Bifunctional Protein: Adds a hydroxyl group.
- L-Bifunctional Protein: Oxidation of the hydroxyl group.
- Thiolase: Cleavage to release acetyl-CoA and a chain-shortened acyl-CoA.

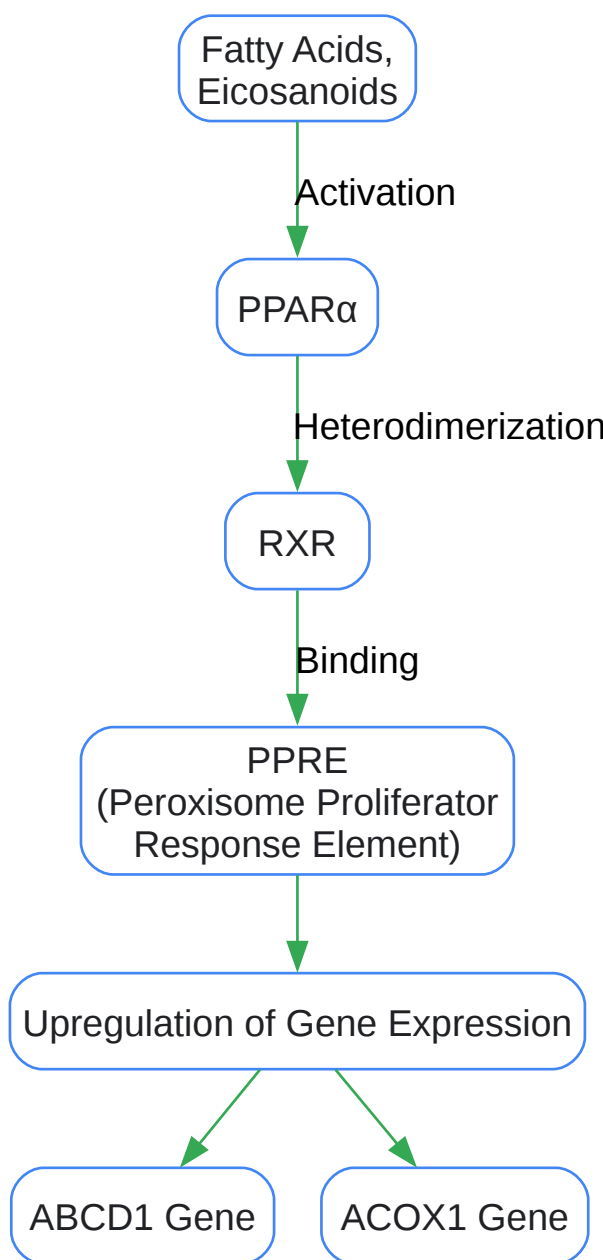
This cycle is repeated until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Transport into Peroxisomes

The entry of 25-methylhexacosanoyl-CoA into the peroxisome is an active process mediated by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane.^{[5][6]} Specifically, the ABCD1 transporter (also known as ALDP) is responsible for transporting VLCFA-CoAs, including likely 25-methylhexacosanoyl-CoA, from the cytosol into the peroxisomal matrix.^{[1][6][7]} Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy, characterized by the accumulation of VLCFAs.^{[1][6]}







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